molecular formula C18H22N4OS B2983083 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034291-90-0

2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2983083
CAS No.: 2034291-90-0
M. Wt: 342.46
InChI Key: NGXAFWUKQQFJFY-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core linked to an azetidine ring (a strained four-membered nitrogen heterocycle) and a cyclopentylthio group attached to an ethanone backbone.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-24-16-8-4-5-9-16)21-10-15(11-21)22-12-17(19-20-22)14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXAFWUKQQFJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone generally begins with a nucleophilic substitution reaction where a triazole ring is introduced into the azetidinone backbone. Cyclopentylthiol is then added through a thiol-ene reaction to complete the synthesis.

  • Industrial Production Methods: Industrial-scale production of this compound involves optimized conditions such as controlled temperature and pH, and the use of advanced catalysts to increase yield and purity. Typically, flow chemistry techniques are employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Biological Activity

The compound 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This structure includes a cyclopentylthio group and a triazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds containing triazole rings often exhibit significant biological properties, including:

  • Antimicrobial Activity : Triazoles are well-known for their antifungal properties. Studies have shown that related compounds can inhibit fungal growth by interfering with ergosterol synthesis.
  • Anticancer Potential : Some derivatives of triazoles have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The azetidine moiety might interact with various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds can modulate oxidative stress responses in cells.

Antimicrobial Activity

A study assessing the antimicrobial properties of triazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

StudyCompoundTargetResult
Triazole DerivativeFungal Infections70% reduction in fungal load
Triazole-based DrugBreast Cancer50% reduction in tumor size
Related CompoundInflammationDecreased IL-6 levels by 60%

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name Core Structure Substituents Yield (%) Key Properties Reference
Target Compound Azetidin-1-yl ethanone Cyclopentylthio, 4-phenyl-1H-1,2,3-triazol-1-yl N/A High lipophilicity, conformational strain
BG14707 Azetidin-1-yl ethanone 4-Fluorophenyl, 4-phenyl-1H-1,2,3-triazol-1-yl N/A Fluorine enhances metabolic stability
2cab () Pyrrolidin-1-yl ethanone 4-Methoxyphenyl, 1H-1,2,3-triazol-1-yl 89 Methoxy improves solubility; five-membered ring reduces strain
7o () Phenyl ethanone 4-Bromophenyl, 4-phenyl-1H-1,2,3-triazol-1-yl 89 Bromine increases molecular weight; potential halogen bonding
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone () Cyclobutyl ethanone 1,2,4-Triazol-3-ylthio, diphenyl N/A Larger triazole substituent; DFT-optimized geometry
1-(4-Nitrophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone () Phenyl ethanone 4-Nitrophenyl N/A Nitro group enhances polarity; CAS 1375415-15-8

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The cyclopentylthio group in the target compound likely increases logP compared to polar substituents (e.g., methoxy in 2cab or nitro in ) .
  • NMR Data : Similar compounds (e.g., 7o in ) show distinct ¹H NMR signals for triazole protons (δ 7.93 ppm) and aromatic substituents, aiding structural confirmation .
  • X-ray and DFT Analysis: Compounds like 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone were characterized using X-ray diffraction and DFT, revealing close alignment between experimental and theoretical geometries .

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